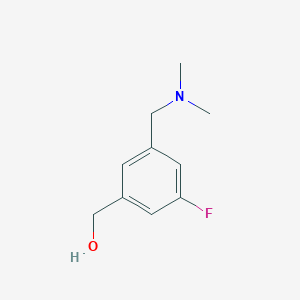

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol

Description

Properties

IUPAC Name |

[3-[(dimethylamino)methyl]-5-fluorophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-12(2)6-8-3-9(7-13)5-10(11)4-8/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRWMUBSJYTETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

Common starting materials include:

- 5-fluoro-3-formylphenyl derivatives (aldehydes)

- 5-fluoro-3-cyanophenyl compounds

- 5-fluoro-3-bromomethylphenyl precursors for nucleophilic substitution

Introduction of Dimethylaminomethyl Group

The dimethylaminomethyl substituent is commonly introduced via reductive amination , where an aldehyde intermediate reacts with dimethylamine or formaldehyde and dimethylamine under reductive conditions.

- Reductive amination reagents : Sodium triacetoxyborohydride (Na(OAc)3BH) or sodium borohydride (NaBH4) in solvents like methanol or dichloroethane.

- Conditions : Mild temperatures, often room temperature or slightly elevated, under an inert atmosphere to avoid oxidation.

Reduction to Methanol Group

The benzylic alcohol group can be introduced by reducing corresponding nitrile or ester intermediates:

- Reduction of nitriles or esters : Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or similar solvents.

- Alternative oxidations : In some routes, oxidation of methyl groups to aldehydes followed by reductive amination is used.

Representative Synthetic Routes

Route A: From 5-fluoro-3-cyanophenyl precursors

- Reduction of nitrile to alcohol : The nitrile group at the 3-position is reduced using LiAlH4 to yield the corresponding (3-amino)methyl alcohol intermediate.

- Reductive amination : The amino group is then subjected to reductive amination with formaldehyde and dimethylamine using Na(OAc)3BH to install the dimethylaminomethyl substituent.

Route B: From 5-fluoro-3-formylphenyl intermediates

- Reductive amination : The aldehyde group at the 3-position undergoes reductive amination directly with dimethylamine and Na(OAc)3BH.

- Purification : The product is purified by standard chromatographic techniques.

Experimental Data and Preparation Tables

A practical example of stock solution preparation and solubility data for this compound is provided by GlpBio, which also reflects the compound’s physical handling during preparation:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 5.4579 | 1.0916 | 0.5458 |

| 5 mg | 27.2896 | 5.4579 | 2.7290 |

| 10 mg | 54.5792 | 10.9158 | 5.4579 |

Note: These volumes correspond to the solvent volumes required to prepare solutions at given molarities based on the molecular weight of the compound.

Physical Methods to Aid Preparation

- Dissolution aids : Vortexing, ultrasound sonication, and gentle heating (hot water bath) are recommended to ensure complete dissolution during preparation of stock solutions or formulations.

- Sequential solvent addition : For in vivo formulations, solvents such as DMSO, PEG300, Tween 80, and water are added stepwise, ensuring clarity at each step before proceeding to the next solvent addition to maintain solution homogeneity.

Research Findings on Synthetic Modifications

While direct synthetic routes for this compound are limited in literature, related compounds with similar structural motifs have been synthesized and studied extensively, especially in the context of serotonin transporter ligands.

- Reductive amination using Na(OAc)3BH is a common and effective method for installing the dimethylaminomethyl group on aromatic aldehydes.

- LiAlH4 reduction of nitrile or ester intermediates reliably yields the corresponding benzyl alcohols.

- Structural modifications at the 5-position (fluoro-substituent) are tolerated in various synthetic schemes, allowing for functional group transformations without compromising the aromatic core.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material selection | 5-fluoro-3-formyl or 5-fluoro-3-cyanophenyl | Provides aldehyde or nitrile intermediate |

| Reductive amination | Dimethylamine, Na(OAc)3BH, MeOH or DCE | Introduces dimethylaminomethyl group |

| Reduction of nitrile/ester | LiAlH4, THF | Converts nitrile/ester to benzylic alcohol |

| Purification | Chromatography (silica gel) | Isolates pure product |

| Stock solution preparation | DMSO, PEG300, Tween 80, water; vortex, ultrasound | Ensures clear, homogeneous solutions for assays |

Chemical Reactions Analysis

Types of Reactions

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or the dimethylamino group.

Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

Oxidation: Formation of 3-((Dimethylamino)methyl)-5-fluorobenzaldehyde.

Reduction: Formation of 3-((Dimethylamino)methyl)phenylmethanol.

Substitution: Formation of 3-((Dimethylamino)methyl)-5-iodophenylmethanol.

Scientific Research Applications

Chemical Synthesis and Intermediary Role

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds. For instance, it can undergo oxidation to form ketones or aldehydes and can be further modified through substitution reactions involving the fluorine atom .

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | Aldehydes, Ketones |

| Reduction | NaBH4, LiAlH4 | Reduced derivatives |

| Substitution | NaOMe, KOtBu | Various substituted phenylmethanols |

Biological Applications

Potential Biological Activity

Research indicates that (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol may exhibit biological activity relevant to medicinal chemistry. Studies have examined its interactions with biomolecules and its potential as a therapeutic agent. The dimethylamino group enhances its ability to form hydrogen bonds, which is critical for binding to biological targets .

Case Study: Protein Disulfide Isomerase Inhibition

A study reported on aminobenzylphenol analogues, including compounds structurally related to this compound, which demonstrated potent inhibition of protein disulfide isomerase (PDI). This suggests that similar structural motifs could be explored for therapeutic applications targeting PDI-related pathways .

Medicinal Chemistry

Drug Development Precursor

The compound is under investigation for its role as a precursor in drug development. Its structural properties allow for modifications that can lead to the creation of novel pharmacological agents. For example, it has been studied for its potential use in developing selective serotonin reuptake inhibitors (SSRIs) due to its interaction with serotonin transporters .

Case Study: SERT Imaging Agents

Research focused on developing radiolabeled SERT imaging agents has highlighted the utility of compounds like this compound. These agents are crucial for studying serotonin transport mechanisms in vivo, which can lead to better understanding and treatment of mood disorders .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in producing specialty chemicals with specific properties. Its ability to undergo various chemical transformations makes it suitable for manufacturing diverse chemical products .

Mechanism of Action

The mechanism of action of (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

{5-[(Dimethylamino)methyl]furan-2-yl}methanol (Ranitidine Related Compound B)

- Structure: Features a furan ring instead of a benzene ring, with dimethylaminomethyl and hydroxymethyl groups at the 5- and 2-positions, respectively.

- Key Differences: Aromatic System: The furan oxygen introduces electron-rich properties, contrasting with the electron-withdrawing fluorine in the target compound.

(3-Amino-5-nitrophenyl)methanol

- Structure: Contains amino (-NH₂) and nitro (-NO₂) groups at the 3- and 5-positions of the phenyl ring.

- Key Differences: Electronic Effects: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring more significantly than fluorine. Basicity: The amino group (pKa ~5) is less basic than dimethylamino (pKa ~10), affecting solubility in physiological pH ranges.

- Applications : Primarily used in synthetic intermediates for dyes or agrochemicals due to nitro group reactivity .

1-(3-(Dimethylamino)phenyl)-2-methylpropan-2-ol

- Structure : Substitutes the hydroxymethyl group with a branched secondary alcohol (2-methylpropan-2-ol).

- Key Differences: Steric Effects: The bulky tert-alcohol group may hinder interactions with enzymes or receptors compared to the linear hydroxymethyl group.

- Synthesis : Likely involves Grignard or alkylation reactions, differing from the target compound’s fluorinated aromatic backbone .

Structural and Electronic Analysis

| Compound | Aromatic System | Substituents | Key Electronic Effects | Pharmacological Inference |

|---|---|---|---|---|

| Target Compound | Benzene | 5-F, 3-(CH₂NMe₂), CH₂OH | Moderate electron-withdrawal (F), basic (NMe₂) | Enhanced metabolic stability |

| {5-[(Dimethylamino)methyl]furan-2-yl}methanol | Furan | 5-(CH₂NMe₂), 2-CH₂OH | Electron-rich (O), basic (NMe₂) | Potential for oxidative metabolism |

| (3-Amino-5-nitrophenyl)methanol | Benzene | 3-NH₂, 5-NO₂, CH₂OH | Strong electron-withdrawal (NO₂), acidic (NH₂) | Reactivity in conjugation pathways |

| 1-(3-(Dimethylamino)phenyl)-2-methylpropan-2-ol | Benzene | 3-(CH₂NMe₂), C(CH₃)₂OH | Steric hindrance, reduced polarity | Altered bioavailability |

Biological Activity

(3-((Dimethylamino)methyl)-5-fluorophenyl)methanol, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, synthesis, and various biological applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dimethylamino group, a fluorinated phenyl ring, and a methanol moiety. The presence of the fluorine atom significantly influences its electronic properties, enhancing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with target proteins or enzymes.

- Electrostatic Interactions : The charged dimethylamino group contributes to electrostatic interactions that enhance binding affinity.

- Fluorine Influence : The fluorine atom modifies the compound's electronic characteristics, potentially increasing its stability and interaction specificity with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(chloromethyl)-5-fluorophenylmethanol with dimethylamine in the presence of a base like sodium hydroxide. This reaction is usually conducted in organic solvents such as dichloromethane or toluene at controlled temperatures.

Synthetic Route Overview

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 3-(chloromethyl)-5-fluorophenylmethanol + Dimethylamine | Base (NaOH), Organic Solvent (Dichloromethane) | This compound + HCl |

| 2 | Oxidation | - | 3-((Dimethylamino)methyl)-5-fluorobenzaldehyde |

| 3 | Reduction | - | 3-((Dimethylamino)methyl)phenylmethanol |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce inflammation markers in cell lines exposed to lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases .

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- Objective : Evaluate the anticancer potential of similar compounds.

- Findings : Compounds with a similar structure showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.

- Anti-inflammatory Research :

Q & A

Q. What are the optimal synthetic routes for (3-((Dimethylamino)methyl)-5-fluorophenyl)methanol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Friedel-Crafts alkylation to introduce the dimethylamino-methyl group to a fluorinated benzene derivative.

Hydroxymethylation via formylation followed by reduction (e.g., using NaBH₄) to yield the methanol moiety.

Key considerations:

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. The fluorine atom induces distinct splitting patterns in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins. Focus on the dimethylamino group’s hydrogen-bonding potential and fluorine’s hydrophobic effects .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time by immobilizing the target protein on a sensor chip .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding interactions .

- Mutagenesis Studies : Modify key residues in the target protein to validate binding site hypotheses .

Q. What strategies can resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) across studies?

Methodological Answer:

- Standardized Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic inhibition assays vs. cell-based viability assays) .

- Species-Specific Differences : Compare data from human vs. animal models to assess translational relevance .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

Methodological Answer:

- Derivative Synthesis : Modify substituents systematically:

- Replace the fluorine atom with other halogens (Cl, Br) to assess electronic effects.

- Vary the dimethylamino group (e.g., trimethylammonium for enhanced solubility) .

- Biological Testing : Screen derivatives against target enzymes/cells to correlate structural changes with activity .

- Computational QSAR Models : Train machine learning models on experimental data to predict promising derivatives .

Q. What computational methods are suitable for predicting physicochemical properties (e.g., logP, pKa) or metabolic stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .

- Molecular Dynamics (MD) Simulations : Study solvation effects and membrane permeability over nanosecond timescales .

- ADMET Prediction Tools : Use platforms like SwissADME or ADMETlab to estimate absorption, distribution, and toxicity profiles .

Experimental Design & Troubleshooting

Q. How can researchers address low yields in the final hydroxylation step during synthesis?

Methodological Answer:

- Alternative Reducing Agents : Replace NaBH₄ with LiAlH₄ for more vigorous reduction, but monitor for over-reduction .

- Protection/Deprotection Strategies : Temporarily protect reactive groups (e.g., silyl ethers for -OH) to prevent side reactions .

- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to enhance reagent solubility and reaction homogeneity .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Rodent Models : Assess oral bioavailability and plasma half-life in Sprague-Dawley rats. Collect blood samples at timed intervals for LC-MS analysis .

- Toxicogenomics : Perform RNA sequencing on liver/kidney tissues to identify off-target gene expression changes .

- Metabolite Identification : Use bile-duct cannulated models to track biliary excretion and metabolic pathways .

Data Interpretation & Validation

Q. How should researchers validate the purity of synthesized batches for regulatory submissions?

Methodological Answer:

- HPLC-PDA/ELSD : Achieve ≥95% purity with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Use photodiode array (PDA) to detect impurities .

- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

- Stability Studies : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS .

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?

Methodological Answer:

- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) using GraphPad Prism to calculate IC₅₀ and Hill coefficients .

- Bootstrap Analysis : Resample data 1000x to estimate confidence intervals for IC₅₀ values .

- ANOVA with Tukey’s Test : Compare multiple derivatives’ potencies while controlling for Type I errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.